4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine
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Overview
Description
4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine.
Piperazine Coupling: The bromopyrimidine is then reacted with piperazine under controlled conditions to form 5-bromo-2-(piperazin-1-yl)pyrimidine.
Morpholine Addition: The final step involves the coupling of the piperazine derivative with morpholine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and morpholine rings.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyrimidine moiety is known to interact with nucleophilic sites in biological molecules, while the piperazine and morpholine rings can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
- 2-(6-Bromopyrimidin-4-yl)acetonitrile
Uniqueness
4-{6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is unique due to its combination of three distinct functional groups: bromopyrimidine, piperazine, and morpholine. This unique structure allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H22BrN7O |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-[6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C17H22BrN7O/c1-13-21-15(10-16(22-13)24-6-8-26-9-7-24)23-2-4-25(5-3-23)17-19-11-14(18)12-20-17/h10-12H,2-9H2,1H3 |
InChI Key |
VSDYFRWRGBHXRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=C(C=N4)Br |
Origin of Product |
United States |
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